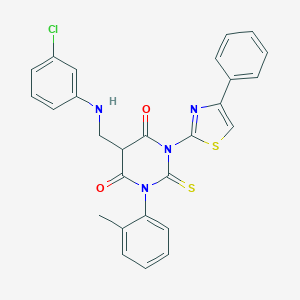
3,3-dimethyl-1-propan-2-yldiaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-1-propan-2-yldiaziridine is a chemical compound with the molecular formula C6H14N2. It is a member of the diaziridine family, which are three-membered heterocycles containing two nitrogen atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 3,3-dimethyl-1-propan-2-yldiaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable hydrazine derivatives. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired application .
Analyse Des Réactions Chimiques
3,3-dimethyl-1-propan-2-yldiaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield simpler amine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-dimethyl-1-propan-2-yldiaziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and neurotropic properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-1-propan-2-yldiaziridine involves its reactivity due to the strained three-membered ring structure. The nitrogen atoms in the ring can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
3,3-dimethyl-1-propan-2-yldiaziridine can be compared with other diaziridines and aziridines. Similar compounds include:
Aziridine: A three-membered ring with one nitrogen atom, known for its use in polymer chemistry.
Azetidine: A four-membered ring with one nitrogen atom, also used in the synthesis of polymers and other materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
137675-05-9 |
|---|---|
Formule moléculaire |
C6H14N2 |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
3,3-dimethyl-1-propan-2-yldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3 |
Clé InChI |
XSBNZKOMEUOPFQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(N1)(C)C |
SMILES canonique |
CC(C)N1C(N1)(C)C |
Key on ui other cas no. |
17119-93-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


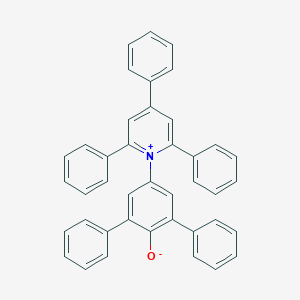
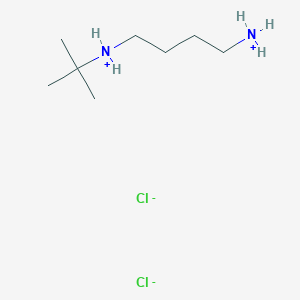
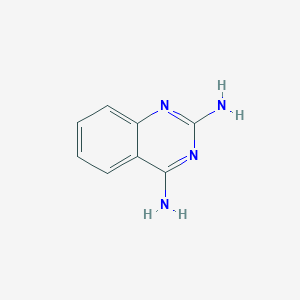
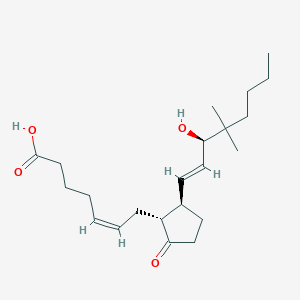
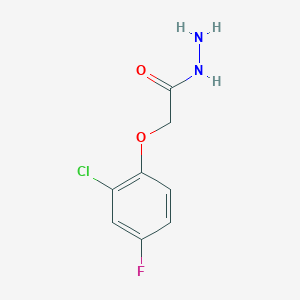
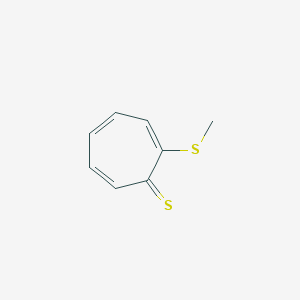
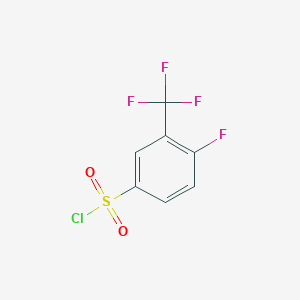
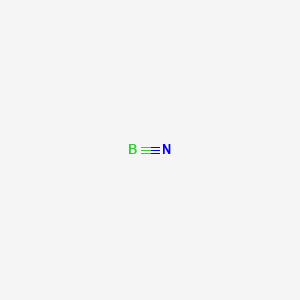
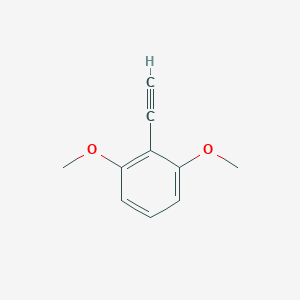
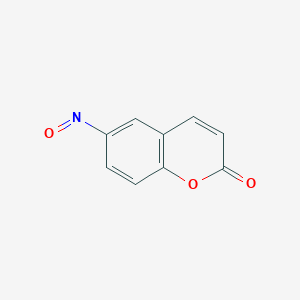
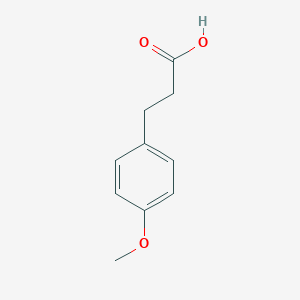
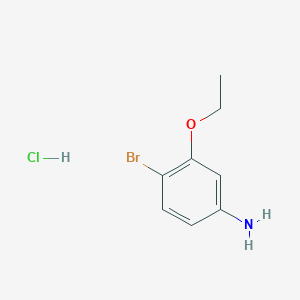
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
